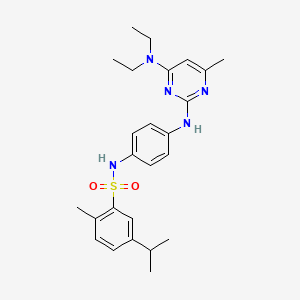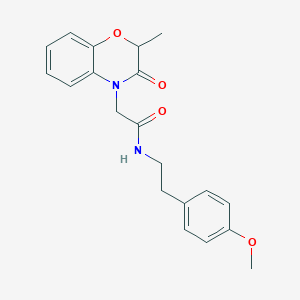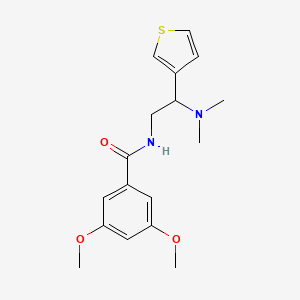![molecular formula C17H19FN6 B2937650 N-(3-fluorophenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 897619-49-7](/img/structure/B2937650.png)
N-(3-fluorophenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-fluorophenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine” is a complex organic compound. It contains a pyrimidine ring, which is an essential base component of the genetic material of deoxyribonucleic acid . The compound also contains a piperidine ring, which is a common structural element in many pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with various amines . For instance, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride . The synthesized derivatives were confirmed by physicochemical properties and spectral data .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures, including a pyrimidine ring and a piperidine ring . The presence of halogen, carboxyl, nitro, or methyl groups on the ring can influence the cytotoxicity of the Piperidine derivatives .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, it could potentially be modified via acylation and sulfonylation with acyl chloride or sulfonyl chloride . It could also react with alkyl chloride/bromide to form N-alkylated products .Applications De Recherche Scientifique
Antitumor Activity
A chemical structure related to N-(3-fluorophenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine has been investigated for its antitumor properties. Compounds with a 3-fluoro-5-substituted phenylpiperazinyl group exhibited potent cytotoxicity in vitro, and the 3-cyano-5-fluorophenyl derivative showed significant antitumor activity against various tumor cells, including human carcinoma, without causing adverse effects in mice (Naito et al., 2005).
Inhibitory Activity Against Mycobacterium tuberculosis
Pyrazolo[1,5-a]pyrimidines have demonstrated potent inhibitory effects on mycobacterial ATP synthase, crucial in treating Mycobacterium tuberculosis. Studies revealed that certain pyrazolo[1,5-a]pyrimidin-7-amine analogues containing a 3-(4-fluoro)phenyl group were effective, showing potent in vitro growth inhibition of M. tuberculosis, low hERG liability, and good liver microsomal stabilities (Sutherland et al., 2022).
Anti-Lung Cancer Activity
Research has explored the anti-lung cancer activity of fluoro-substituted compounds, including those related to the chemical structure . These compounds have demonstrated anticancer activity at low concentrations against human cancer cell lines, including lung, breast, and CNS cancers, compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005).
Synthesis and Evaluation of Pyrazolo[1,5-a]pyrimidines
A study synthesized novel pyrazolo[1,5-a]pyrimidines and evaluated their antimitotic activities against breast and ovarian cancer cell lines. The research highlighted the significance of certain derivatives, particularly those with a trifluoromethylphenyl or fluorophenyl analogue, showing increased activity compared to standard compounds (Singleton et al., 2019).
Orientations Futures
The compound and its derivatives could potentially be explored further for their therapeutic potentials. Given their diverse biological activities, they could be valuable for medical applications . The design and development of new drugs with potential antimicrobial activity are needed . The best practice to develop new molecules is modification of the structure of the existing drug molecules .
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-1-methyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6/c1-23-15-14(11-19-23)16(24-8-3-2-4-9-24)22-17(21-15)20-13-7-5-6-12(18)10-13/h5-7,10-11H,2-4,8-9H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIZBQBMIQFYLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)NC3=CC(=CC=C3)F)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-hydroxy-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B2937573.png)
![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2937575.png)
![2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2937576.png)

![Bicyclo[2.1.0]pentane-2-carboxylic acid](/img/structure/B2937578.png)


![2-(3-Methylphenoxy)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2937583.png)
![N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2937585.png)
